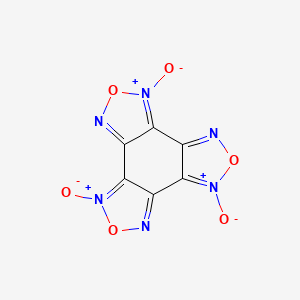

Benzotrifuroxan

描述

Historical Trajectory of Benzotrifuroxan Synthesis and Conceptualization

The initial synthesis of this compound (BTF) is attributed to Turec, who first prepared the compound in 1931 researchgate.netnih.gov. This synthesis was achieved through the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) researchgate.netwikipedia.org. The conceptualization of BTF is closely linked to hexanitrosobenzene (B108136) (HNOB), with BTF being recognized as its stable polymeric form google.comsemanticscholar.org. An alternative synthetic route, developed to circumvent the handling of hazardous intermediates, involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide (B81097) wikipedia.orgpurkh.com. This method allows for the synthesis of BTF at lower temperatures, enhancing safety protocols in its preparation. BTF is characterized as a powerful, hydrogen-free, and carbon-monoxide-balanced explosive, a combination of properties that makes it a subject of continuous investigation purkh.comnih.govicm.edu.placs.org.

Academic Significance in Advanced Organic and Materials Chemistry

This compound holds substantial academic significance in advanced organic and materials chemistry, primarily due to its status as a high-energy material. Its properties, including a high crystal density of approximately 1.90 g/cm³ researchgate.netgoogle.comresearchgate.net, a detonation velocity of 8.61 km/s wikipedia.orgresearchgate.net, and a molar enthalpy of formation of 606 kJ/mol wikipedia.orgresearchgate.net, position it as a potent explosive with performance characteristics comparable to established energetic materials like HMX nih.govacs.orgbibliotekanauki.pl.

The molecule's complex chemistry, involving ring-opening and reclosure mechanisms that can lead to various isomers, makes it an excellent subject for computational studies. Density Functional Theory (DFT) and other theoretical methods are extensively employed to elucidate its structural, electronic, and energetic properties, as well as those of its isomers researchgate.netgoogle.comsemanticscholar.orgpurkh.comacs.orgbibliotekanauki.plresearchgate.net. These computational investigations are crucial for understanding the fundamental principles governing the behavior of energetic molecules and for designing new compounds with tailored properties.

Furthermore, BTF plays a vital role in the field of materials science through co-crystallization research. By forming co-crystals with other molecules, scientists aim to mitigate BTF's inherent mechanical sensitivity while potentially enhancing its energetic performance nih.govicm.edu.plmdpi.comresearchgate.netacs.org. This approach is central to the development of safer and more efficient energetic materials. BTF also exhibits interesting chemical reactivity, forming stable complexes with aromatic hydrocarbons such as naphthalene, which provides insights into intermolecular interactions relevant to materials design wikipedia.orgresearchgate.net. Research also extends to its photochemical behavior and decomposition under UV irradiation researchgate.netpurkh.com.

Key Properties of this compound

| Property | Value | Unit | Source(s) |

| Molar Mass | 252.102 | g/mol | wikipedia.orgresearchgate.net |

| Melting Point | 195 | °C | wikipedia.orgresearchgate.net |

| Crystal Density | 1.90 | g/cm³ | researchgate.netgoogle.comresearchgate.net |

| Detonation Velocity | 8.61 | km/s | wikipedia.orgresearchgate.net |

| Molar Enthalpy of Formation | 606 | kJ/mol | wikipedia.orgresearchgate.net |

| Enthalpy of Combustion | -2967 | kJ/mol | wikipedia.orgresearchgate.net |

| Heat of Explosion | 5903 | kJ/kg | wikipedia.orgresearchgate.net |

List of Compounds Mentioned:

this compound (BTF)

1,3,5-triazido-2,4,6-trinitrobenzene

Hexanitrosobenzene (HNOB)

5,7-dichloro-4,6-dinitrobenzofuroxan

Sodium azide

HMX

TNT

Naphthalene

2-Nitroaniline (B44862) (ONA)

CL-14 (5,7-Diamino-4,6-dinitrobenzofuroxan)

ADNBF (7-amino-4,6-dinitrobenzofuroxan)

TNB (1,3,5-trinitrobenzene)

TNA (Trinitroanisole)

MATNB

TNAZ

CL-20

PETN

DNAF (4,4'-Dinitro-3,3'-diazenofuroxan)

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3470-17-5 |

|---|---|

分子式 |

C6N6O6 |

分子量 |

252.1 g/mol |

IUPAC 名称 |

3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |

InChI |

InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15 |

InChI 键 |

ROSQKRBIBODSRH-UHFFFAOYSA-N |

SMILES |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

规范 SMILES |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

其他CAS编号 |

3470-17-5 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzotrifuroxan

Established Synthetic Pathways to the Benzotrifuroxan Core

The synthesis of the high-energy, hydrogen-free heterocyclic compound this compound (BTF) is approached through several distinct pathways. These methods are primarily characterized by the nature of the core precursor and the conditions required to induce the formation of the three fused furoxan rings.

One of the established methods for synthesizing this compound involves the thermal decomposition of a highly energetic azide (B81097) precursor. wikipedia.org Specifically, the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) leads to the formation of the this compound structure. wikipedia.orgwikipedia.org This reaction proceeds through an intramolecular cyclization cascade, where the adjacent azide and nitro groups react upon heating, eliminating nitrogen gas and forming the stable furoxan (1,2,5-oxadiazole-N-oxide) rings. mdpi.combibliotekanauki.pl This approach is notable for starting from a molecule already containing all the necessary nitrogen and oxygen atoms in a suitable arrangement for cyclization, although it requires the handling of the hazardous triazido-trinitrobenzene intermediate. researchgate.net

A significant advancement in the synthesis of this compound is a method that proceeds at low temperatures, avoiding the need for thermal induction and the isolation of hazardous intermediates. researchgate.net This reaction involves treating 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide in an acetone/water mixture at 0 °C. researchgate.net Surprisingly, instead of the expected substitution product, this reaction leads to the formation of this compound in good yield. researchgate.net The transformation is described as a spontaneous cyclization that occurs instantaneously even at low temperatures. researchgate.netsciforum.net This pathway is considered advantageous as it bypasses the synthesis and heating of the dangerous 1,3,5-triazido-2,4,6-trinitrobenzene precursor. researchgate.net

| Precursor | Reagents | Temperature | Product | Yield |

| 1,3,5-Triazido-2,4,6-trinitrobenzene | Heat | Elevated | This compound | N/A |

| 5,7-Dichloro-4,6-dinitrobenzofuroxan | Sodium Azide | 0 °C | This compound | 75% researchgate.net |

This table provides a summary of key synthetic pathways to this compound.

The construction of the benzofuroxan (B160326) skeleton, the core component of this compound, is typically achieved through two primary strategies. researchgate.net These methods provide the foundation for building more complex structures like this compound.

Oxidation of ortho-Nitroarylamines: This common method involves treating an ortho-nitroarylamine with a mild oxidizing agent, such as sodium hypochlorite, to induce intramolecular cyclization and form the benzofuroxan ring system. researchgate.net

Cyclization of ortho-Nitroarylazides: An alternative pathway is the cyclization of an ortho-nitroarylazide. researchgate.net This transformation can be initiated either by heating (thermal cyclization) or by irradiation with UV light (photochemical cyclization). researchgate.net In certain cases, particularly with highly activated substrates, the cyclization of the o-nitroarylazide can occur spontaneously in situ upon its formation. mdpi.comresearchgate.net

Low-Temperature Spontaneous Cyclization Reactions

Mechanistic Elucidation of this compound Formation

The formation of the this compound structure is governed by complex reaction mechanisms, primarily involving intramolecular cyclization events. The specific pathway depends on the starting materials and reaction conditions.

While the primary formation of the furoxan ring from ortho-nitroazides is generally not depicted as a radical process, radical mechanisms are relevant in the broader context of synthesizing and derivatizing related heterocyclic structures. researchgate.net Radical reactions, characterized by the homolytic cleavage of bonds to form species with unpaired electrons, are powerful tools in organic synthesis. uomustansiriyah.edu.iqlibretexts.org The generation of radical intermediates can be achieved through thermal or photochemical methods. uomustansiriyah.edu.iq In the context of aromatic systems, a radical species can attack the ring in a manner analogous to electrophilic substitution, leading to derivatized products. uomustansiriyah.edu.iq For instance, thiyl radical addition followed by intramolecular cyclization is a known pathway for synthesizing benzo[b]thiophenes. chim.it While the direct formation of the this compound core is dominated by ionic or pericyclic pathways, the potential for radical-mediated side reactions or subsequent functionalization under specific conditions remains a consideration in the chemistry of benzofuroxans.

The formation of this compound is a quintessential example of an intramolecular cyclization cascade. The mechanism hinges on the proximate positioning of reactive functional groups on the benzene (B151609) ring. mdpi.com In the case of precursors like 1,3,5-triazido-2,4,6-trinitrobenzene, the process is initiated by the thermal decomposition of an azide group to form a highly reactive nitrene intermediate. mdpi.commdpi.com This nitrene can then attack the oxygen atom of an adjacent nitro group.

A more detailed examination of the low-temperature synthesis suggests a sequence of nucleophilic aromatic substitution and cyclization steps. The reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with azide ions likely proceeds through:

Nucleophilic substitution of the chloro groups by azide ions.

The resulting intermediate, possessing adjacent azide and nitro groups, undergoes rapid and spontaneous intramolecular cyclization. mdpi.comresearchgate.net

This cyclization involves the azide's terminal nitrogen attacking the nitrogen of the nitro group, leading to the formation of the furoxan ring and the elimination of molecular nitrogen. This process repeats until the tricyclic this compound system is fully formed. The concept of ring-opening and reclosure has also been noted as an important aspect of this compound chemistry. tandfonline.com

Radical Mechanisms in Benzofuroxan Derivatization

Advanced Functionalization and Derivatization Strategies

Advanced synthetic strategies for modifying the this compound scaffold are pivotal in the development of novel energetic materials. These methodologies focus on the precise introduction of specific functional groups to tailor the energetic properties, stability, and density of the resulting compounds. Key approaches include the systematic functionalization of the carbon framework and the attachment of nitrogen-rich moieties.

Multistep C-Functionalization and N-Functionalization for Energetic Modifications

The energetic properties of benzofuroxan-based compounds can be significantly enhanced through multistep C-functionalization and N-functionalization. These strategies typically involve the introduction of explosophoric groups, such as nitro (–NO₂) groups, onto the molecular structure. The synthesis of these modified compounds often occurs in two main stages: first, the formation of a new ring structure through cyclization reactions, followed by energetic modifications via C- or N-functionalization under strong oxidative conditions. researchgate.net

N-functionalization strategies have been successfully employed in the synthesis of various energetic materials. For instance, a method involving N-amination and subsequent N-trinitroethylamination has been used to create a family of N-trinitroethylaminonitroimidazoles. rsc.org This approach yields compounds with favorable densities, good detonation properties, and moderate thermal stabilities. rsc.org Similarly, the N-dinitromethyl functionalization of nitroazoles has been developed to produce highly dense and oxygen-rich energetic materials. rsc.org

Synthesis of Novel Benzofuroxan Derivatives with Specific Moieties (e.g., Triazidoisobutyl Fragments)

A significant advancement in the derivatization of benzofuroxan is the synthesis of novel compounds incorporating specific, highly energetic moieties. A notable example is the introduction of triazidoisobutyl fragments. mdpi.comresearchgate.net These new derivatives have been synthesized for the first time, offering a pathway to highly effective compositions with enhanced energy characteristics. mdpi.comnih.gov

The synthesis is achieved through an aromatic nucleophilic substitution reaction (SNAr). researchgate.net Key starting materials, such as 7-chloro-4,6-dinitrobenzofuroxan or 5,7-dichloro-4,6-dinitrobenzofuroxan, are reacted with 1,3-diazido-2-(azidomethyl)propan-2-amine, which acts as the nucleophile. researchgate.net This method is advantageous as it proceeds under mild conditions and produces good yields of the target compounds containing one or two triazidoisobutyl fragments. mdpi.comresearchgate.net

The presence of multiple azide (–N₃) groups in the triazidoisobutyl fragment significantly increases the nitrogen content and the heat of formation of the resulting benzofuroxan derivative, which are critical attributes for energetic materials. mdpi.com Density functional theory (DFT) calculations have shown that these compounds are high-energy density materials with enthalpies of formation comparable to or exceeding that of CL-14 (5,7-diamino-4,6-dinitrobenzofuroxan). mdpi.comnih.gov Furthermore, thermal analysis indicates that these azidobenzofuroxans possess sufficient thermal stability for practical applications. mdpi.comnih.gov

Beyond triazidoisobutyl groups, other specific moieties have been attached to the benzofuroxan core. Aromatic nucleophilic substitution reactions have been used to create derivatives containing:

Aromatic and aliphatic amines . mdpi.comnih.gov

Aminothiazole scaffolds . nih.gov

Sterically hindered phenols . mdpi.com

These synthetic modifications demonstrate the versatility of the benzofuroxan platform for creating a diverse range of functionalized derivatives with tailored properties. researchgate.netsciforum.net The azide groups in particular also serve as a versatile platform for further modification, enabling the preparation of new biologically active compounds containing tetrazole and triazole fragments. mdpi.comresearchgate.net

Advanced Spectroscopic and Crystallographic Analyses of Benzotrifuroxan Systems

Single Crystal X-ray Diffraction for Benzotrifuroxan Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline material creative-biostructure.comanton-paar.comuwaterloo.ca. By directing X-rays at a single crystal, the resulting diffraction pattern provides detailed information about the crystal lattice, including unit cell dimensions, symmetry, atomic positions, bond lengths, and bond angles anton-paar.comuwaterloo.ca. This method is crucial for establishing the definitive molecular structure of compounds like this compound.

Table 1: Single Crystal X-ray Diffraction Data for this compound (BTF)

| Parameter | Value | Unit |

| Crystalline System | Orthorhombic | - |

| Space Group | P2(1) | - |

| Molecular Formula | C₆N₆O₆ | - |

| Molecular Weight | 252.12 | g/mol |

| Unit Cell Parameter 'a' | 0.6935(12) | nm |

| Unit Cell Parameter 'b' | 1.9557(3) | nm |

| Unit Cell Parameter 'c' | 0.6518(11) | nm |

| Unit Cell Volume 'V' | 0.884(3) | nm³ |

| Number of Formula Units (Z) | 4 | - |

| Calculated Density (Dc) | 1.894 | g/cm³ |

| R₁ Refinement Index | 0.0313 | - |

| wR₂ Refinement Index | 0.0723 | - |

Data compiled from search result researchgate.net.

Crystalline System and Space Group Analysis

Comprehensive Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for confirming molecular structure and identifying functional groups by examining how molecules interact with electromagnetic radiation. For this compound, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy have been employed.

This compound has been characterized using FT-IR spectroscopy researchgate.netresearchgate.net. This analysis allows for the assignment of specific absorption bands to particular vibrational modes, such as stretching and bending vibrations of bonds within the furoxan and benzene (B151609) rings, as well as any nitro or other functional groups present in derivatives. For aromatic systems, characteristic absorption bands include C-H stretching vibrations typically observed between 3100-3000 cm⁻¹ and C-C stretching vibrations within the aromatic ring occurring in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ orgchemboulder.com. The FT-IR spectrum of BTF would reveal these and other specific vibrational fingerprints, aiding in its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C unimo.itnumberanalytics.com. The resonance frequency of a nucleus is highly dependent on its local electronic environment, allowing NMR to provide detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional conformation of a molecule unimo.itnumberanalytics.com.

While specific detailed NMR assignments for this compound are not extensively detailed in the provided search snippets, the technique is recognized for its role in structural confirmation msu.edunih.gov. For instance, ¹³C NMR data for this compound has been recorded nih.gov. The analysis of chemical shifts and coupling constants in NMR spectra allows researchers to confirm the presence and arrangement of atoms, thereby verifying the proposed structure of compounds like BTF.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum shu.ac.ukazooptics.com. This absorption corresponds to electronic transitions, where electrons are promoted from lower-energy ground states to higher-energy excited states, such as transitions between molecular orbitals (e.g., π→π, n→π) shu.ac.ukazooptics.comlibretexts.org. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure and the presence of chromophores within a molecule azooptics.com.

This compound has been observed to discolor under UV irradiation, indicating that it undergoes photochemical reactions driven by the absorption of UV light researchgate.net. This phenomenon underscores the relevance of UV-Vis spectroscopy in understanding the electronic transitions and potential photophysical properties of BTF. The absorption spectrum would reveal the wavelengths at which these electronic excitations occur, offering insights into the electronic configuration and the nature of the conjugated systems, if any, within the molecule.

Theoretical and Computational Chemistry Approaches to Benzotrifuroxan Systems

Advanced Computational Assessment of Molecular Interactions

Computational chemistry plays a pivotal role in elucidating the complex behaviors of molecules like benzotrifuroxan, offering insights that complement experimental data. Advanced computational methods allow for detailed analysis of molecular interactions, electronic structures, and thermodynamic stabilities, crucial for predicting and optimizing material properties.

Intermolecular Interaction Simulation in Co-crystalline Systems

The study of co-crystalline systems involving this compound (BTF) has revealed significant insights into how molecular packing and intermolecular forces influence material properties. Computational simulations, including periodic calculations and analyses of intermolecular energies, are employed to understand these interactions. For instance, research on a co-crystal of this compound with another energetic material indicated that while intermolecular interactions were redistributed, no new types of interactions were formed. The interaction energies of structural units remained approximately the same before and after co-crystallization, suggesting an "ideal pair" for co-crystallization where the organization of crystals was preserved nih.gov. These simulations often analyze interactions such as hydrogen bonding (e.g., C–H···O, C–H···N) and π–π stacking, which are key drivers in forming stable co-crystal structures researchgate.netrsc.org. The specific nature of these interactions can significantly impact properties like detonation pressure and velocity nih.gov.

Frontier Molecular Orbitals and Electrostatic Potential Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity and electronic behavior. Density Functional Theory (DFT) is commonly used for these calculations. The HOMO-LUMO energy gap, for example, is directly related to a material's kinetic stability and chemical reactivity nih.govajchem-a.com. Studies have shown that the distribution of HOMO and LUMO can be influenced by external factors like electric fields, with LUMO often localizing on specific atoms or groups within the molecule nih.gov.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution, highlighting areas of positive and negative electrostatic potential. These maps are crucial for identifying potential sites for electrophilic and nucleophilic attack and understanding hydrogen bonding capabilities ajchem-a.combhu.ac.inresearchgate.netresearchgate.net. For example, positive electrostatic potential is often predicted near hydrogen atoms, indicating potential sites for hydrogen bond donation, while electron-rich regions (indicated by red in MEP maps) are susceptible to electrophilic attack ajchem-a.combhu.ac.in. Analyzing these FMOs and MEPs helps in predicting chemical reactivity and intermolecular interactions within this compound systems nih.govajchem-a.combhu.ac.inresearchgate.net.

Quantum-Chemical Calculation of Thermodynamic Parameters for Derivatives

Quantum-chemical calculations, particularly those employing DFT methods, are extensively used to determine the thermodynamic parameters of this compound and its derivatives. These calculations provide insights into the energetic properties and thermal stability of these compounds, which are vital for their application in energetic materials mdpi.comnih.govresearchgate.net.

Studies have focused on calculating heats of formation using DFT, comparing them with existing energetic compounds. For instance, new benzofuroxan (B160326) derivatives containing triazidoisobutyl fragments have shown enthalpies of formation comparable to, or exceeding, those of established compounds like 5,7-diamino-4,6-dinitrobenzofuroxan mdpi.comnih.govresearchgate.netresearchgate.net. These calculations are often performed using specific software like REAL version 3.0 or computational packages such as Gaussian 16 mdpi.comresearchgate.net.

The thermodynamic parameters calculated can include heat of combustion, oxygen balance, combustion product temperature, and specific energy researchgate.net. These computational results are often validated or complemented by experimental techniques like Differential Scanning Calorimetry (DSC), which measures thermal stability mdpi.comnih.govresearchgate.net. The high-energetic density and comparable enthalpies of formation for some derivatives suggest their potential use in highly efficient compositions mdpi.comnih.govresearchgate.net.

Chemical Reactivity and Transformation Pathways of Benzotrifuroxan

Isomerization Processes via Ring Opening and Reclosure Mechanisms

The furoxan ring system within benzotrifuroxan is known to be dynamic, capable of undergoing isomerization through ring-opening and subsequent reclosure mechanisms researchgate.netresearchgate.net. Computational studies, particularly those employing density functional theory (DFT) with methods like B3LYP/6-31G(d), have been instrumental in investigating these processes. These investigations have explored various isomeric forms, including dinitrosobenzodifuroxans and tetranitrosobenzomonofuroxans, shedding light on the potential structural rearrangements BTF can undergo researchgate.netresearchgate.net. Furthermore, the furoxan ring itself can transform, with pathways involving the cleavage of O-C or O-N bonds being identified as potential initial decay channels in thermal decomposition. This can lead to the transformation of the furoxan ring into a nitro group, illustrating a fundamental reactivity pathway researchgate.netnih.gov.

Complexation Chemistry with Electron-Donating Substrates

This compound demonstrates a notable propensity to form stable complexes with electron-donating aromatic substrates. It readily forms complexes with compounds such as benzene (B151609), naphthalene, 1-phenylnaphthalene (B165152), 2-phenylnaphthalene (B165426), and tetrahydronaphthalene wikipedia.orgresearchgate.net. These interactions are primarily characterized by π-stacking, where the electron-deficient π-system of this compound engages with the electron-rich π-systems of the donor molecules researchgate.net. For instance, recrystallization of BTF in benzene yields a well-defined 1:1 complex wikipedia.org. Quantum chemical calculations have quantified the complexation energies for the this compound-benzene system, indicating significant intermolecular interactions researchgate.net.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 195 °C | wikipedia.org |

| Molar Enthalpy of Formation | 606 kJ·mol⁻¹ | wikipedia.org |

| Enthalpy of Combustion | -2967 kJ·mol⁻¹ | wikipedia.org |

| Heat of Explosion | 5903 kJ·kg⁻¹ | wikipedia.org |

| Detonation Velocity | 8.61 km·s⁻¹ | wikipedia.org |

Table 2: Complexation Data for this compound with Aromatic Hydrocarbons

| Complexing Partner | Phase | Complexation Energy | Source |

| Benzene | Gas Phase | -11.9 kcal mol⁻¹ | researchgate.net |

| Benzene | Crystal Cluster | -11.7 kcal mol⁻¹ | researchgate.net |

| Naphthalene | Not Specified | Stable Complex | wikipedia.org |

| 1-phenylnaphthalene | Not Specified | Stable Complex | wikipedia.org |

| 2-phenylnaphthalene | Not Specified | Stable Complex | wikipedia.org |

| Tetrahydronaphthalene | Not Specified | Stable Complex | wikipedia.org |

Reaction Pathways Leading to Bifuroxan Species through Ring Cleavage

The inherent instability of the furoxan ring under certain conditions can lead to its cleavage, initiating various decomposition or transformation pathways. While direct synthesis of "bifuroxan species" from BTF through simple ring cleavage isn't extensively detailed, the fundamental processes involve the breaking of specific bonds within the furoxan core. For example, studies on the thermal decomposition of furoxan compounds indicate that the cleavage of O-N and O-C bonds are significant initial decay channels researchgate.netnih.gov. These events can lead to the formation of smaller fragments or the transformation of the furoxan moiety into other functional groups, such as nitro groups researchgate.net. Computational investigations into related structures, such as dinitrosobenzodifuroxans and tetranitrosobenzomonofuroxans, suggest that ring-opening processes are central to generating diverse isomeric forms, highlighting the potential for complex rearrangements following initial ring cleavage researchgate.netresearchgate.net.

Nucleophilic Substitution Reactions and Derivative Synthesis

This compound and its substituted derivatives are amenable to nucleophilic substitution reactions, providing routes for the synthesis of a variety of functionalized compounds. Vicarious Nucleophilic Substitution (VNS) is a notable methodology that enables the introduction of functional groups onto aromatic heterocycles, including nitro-substituted derivatives, thus serving as a versatile synthetic tool iupac.org.

For instance, chlorinated benzofuroxan (B160326) precursors, such as 7-chloro-4,6-dinitrobenzofuroxan, can react with nucleophiles like sodium azide (B81097) via aromatic nucleophilic substitution to yield azidobenzofuroxans proquest.com. Similarly, reactions involving chlorinated benzofuroxans and amines have been studied, demonstrating that these reactions often proceed via a "non-aromatic" nucleophilic substitution mechanism mdpi.com. The presence of chlorine atoms on the benzofuroxan scaffold significantly influences the reactivity, affecting the electronic distribution and the susceptibility to nucleophilic attack mdpi.com. Furthermore, the amination of precursors like 4,6-dinitrobenzofuroxan using VNS has been employed to synthesize diamino-substituted benzofuroxans, such as CL-14 researchgate.net.

Compound List:

this compound (BTF)

Naphthalene

1-phenylnaphthalene

2-phenylnaphthalene

Tetrahydronaphthalene

Benzene

Dinitrosobenzodifuroxan

Tetranitrosobenzomonofuroxan

5,7-diamino-4,6-dinitrobenzofuroxan (CL-14)

4,6-dinitrobenzofuroxan (DNBF)

7-chloro-4,6-dinitrobenzofuroxan

Sodium azide

3,4-dinitrofurazanfuroxan (DNTF)

5,6-dinitrobenzofuroxan (5,6-DNBF)

1-azido-3-nitrobenzene (B75478)

1-azido-2,4,5-trinitrobenzene

4,6-dichloro-5-nitrobenzofuroxan

Applications of Benzotrifuroxan in Advanced Materials Science

Design and Synthesis of Benzotrifuroxan-Based Energetic Materials

The unique structure of BTF, containing only carbon, nitrogen, and oxygen atoms, makes it a foundational molecule for developing next-generation energetic materials. rsc.org

The furoxan ring is a key energetic group due to its high enthalpy of formation and the presence of active oxygen atoms, which contribute to the detonation performance of a compound. researchgate.net The structure of furoxan can exist as tautomers, which can present challenges in synthesis but also offers opportunities for tuning properties. nih.gov The integration of multiple furoxan rings, as seen in BTF, is a strategy to enhance energy density. researchgate.netnih.gov The planar nature of the benzofuroxan (B160326) framework facilitates the addition of other explosophoric groups, further allowing for the modulation of energetic performance. researchgate.net

Recent research has explored combining the furoxan structure with other strained ring systems, such as the oxa- researchgate.netresearchgate.netbicyclic skeleton, to further increase the enthalpy of formation and improve oxygen balance. nih.gov This approach aims to create high-energy-density materials (HEDMs) with superior detonation properties. nih.gov For instance, a novel compound combining furoxan and an oxa- researchgate.netresearchgate.netbicyclic ring demonstrated promising detonation properties, highlighting the potential of this design strategy. nih.gov

A significant area of research involves the development of high-nitrogen energetic materials, which aim to maximize gas-phase products upon detonation, leading to enhanced performance. The benzofuroxan scaffold is an attractive platform for creating such compounds due to its inherent stability, density, and positive oxygen balance. researchgate.net By attaching nitrogen-rich groups or other heterocyclic rings to the benzofuroxan core, researchers can design molecules with high nitrogen content and tailored energetic properties. researchgate.netnih.gov

One strategy involves connecting two or more energetic rings, such as dinitropyrazole, either directly or through various bridging groups. acs.org This approach aims to enhance thermal stability and detonation performance. acs.org For example, a compound featuring two bis(3,5-dinitro-1H-pyrazole) moieties linked by a bis(1,3,4-oxadiazole) bridge exhibited a high decomposition temperature and excellent calculated detonation performance. acs.org Another approach is the N-dinitromethyl functionalization of nitroazoles to create highly dense and oxygen-rich energetic materials. rsc.org

The synthesis of these complex molecules often involves multi-step procedures including cyclization, oxidation, hydrolysis, and nitration. frontiersin.org The resulting compounds are extensively characterized to determine their physicochemical and energetic properties. researchgate.netfrontiersin.org

Integration of Furoxan Rings for Modulating Energetic Performance

Co-crystallization Strategies for Tailoring Material Properties

Co-crystallization has emerged as a powerful technique to modify the properties of energetic materials at the molecular level without altering their chemical structure. mdpi.commdpi.com This method involves combining two or more neutral compounds in a specific stoichiometric ratio to form a new crystalline solid with unique properties. researchgate.net For BTF, which suffers from high mechanical sensitivity, co-crystallization offers a viable path to improve its safety and handling characteristics. mdpi.comdntb.gov.uarsc.org

Co-crystallizing BTF with other energetic compounds is a strategy to create new materials that balance high performance with reduced sensitivity.

BTF and 1,3-Dinitrobenzene (DNB): A 1:1 molar ratio co-crystal of BTF and DNB has been successfully prepared. researchgate.net This co-crystal exhibits a significantly reduced impact sensitivity compared to pure BTF. researchgate.net The drop height for 50% ignition probability (H₅₀) for the co-crystal was measured at 88 cm, a substantial improvement over pure BTF's sensitivity. researchgate.net The co-crystal has a predicted detonation velocity of approximately 7373 m/s and a detonation pressure of about 24 GPa, indicating excellent detonation performance. researchgate.net

BTF and CL-20: A 1:1 co-crystal of BTF and 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) has also been synthesized and characterized. rsc.orgenergetic-materials.org.cn The crystal structure of this co-crystal is stabilized by edge-to-face π–π stacking of the BTF rings and C–H⋯N hydrogen bonds between the two components. rsc.org While the density of the co-crystal is slightly higher than that of BTF, it is lower than that of pure ε-CL-20. rsc.org The formation of this co-crystal is one of several examples demonstrating the potential to tailor the properties of highly energetic materials like CL-20. researchgate.netrsc.orgespublisher.com

The table below summarizes the properties of BTF co-crystals with energetic co-formers.

| Co-former | Molar Ratio (BTF:Co-former) | Key Properties |

| 1,3-Dinitrobenzene (DNB) | 1:1 | Impact sensitivity (H₅₀) of 88 cm (compared to pure BTF). Detonation velocity of ~7373 m/s. Detonation pressure of ~24 GPa. researchgate.net |

| CL-20 | 1:1 | Crystallographic density of 1.918 g cm⁻³. rsc.org |

To specifically address the high sensitivity of BTF, researchers have explored co-crystallization with non-energetic molecules.

BTF and 2-Nitroaniline (B44862) (ONA): A novel 1:1 molar ratio co-crystal of BTF and the non-energetic molecule 2-nitroaniline (ONA) has been prepared. mdpi.comdntb.gov.ua The formation of this co-crystal is primarily attributed to strong hydrogen bonds between the amino group of the ONA molecule and the oxygen and nitrogen atoms in the BTF molecule. mdpi.comdntb.gov.ua This co-crystal demonstrates a significant reduction in impact sensitivity, with the H₅₀ value increasing from 56.0 cm for pure BTF to 90.0 cm for the BTF/ONA co-crystal. mdpi.com While the calculated detonation velocity (7115.26 m/s) and pressure (20.51 GPa) are lower than those of pure BTF, the improved safety profile makes it a more viable material. mdpi.com The decomposition temperature of the co-crystal is also notably lower than that of pure BTF. mdpi.com

The properties of the BTF/ONA co-crystal are detailed in the table below.

| Property | Pure BTF | BTF/ONA Co-crystal |

| Molar Ratio | N/A | 1:1 |

| Impact Sensitivity (H₅₀) | 56.0 cm | 90.0 cm mdpi.com |

| Decomposition Peak Temperature | 282.0 °C | 191.1 °C mdpi.com |

| Calculated Detonation Velocity | 8.61 km/s wikipedia.org | 7115.26 m/s mdpi.com |

| Calculated Detonation Pressure | 20.51 GPa mdpi.com |

Co-crystallization allows for the fine-tuning of material properties by altering intermolecular interactions and crystal packing at the molecular level. mdpi.comcore.ac.uk The formation of new non-covalent interactions, such as hydrogen bonds and π-π stacking, within the co-crystal lattice can lead to changes in density, stability, and sensitivity. mdpi.commdpi.com

In the case of the BTF/ONA co-crystal, the introduction of strong hydrogen bonds is the primary mechanism for reducing sensitivity. mdpi.comdntb.gov.ua These interactions stabilize the crystal structure, making it less susceptible to initiation by mechanical shock. mdpi.com However, this can also lead to a decrease in density and a less favorable oxygen balance, which in turn reduces the detonation performance. mdpi.com

Computational studies, such as density functional theory (DFT) and molecular dynamics (MD), are increasingly used to understand and predict the effects of co-crystallization. nih.govresearchgate.net These methods can elucidate the nature of intermolecular interactions and their influence on the macroscopic properties of the resulting co-crystals, guiding the rational design of new energetic materials with tailored performance and safety characteristics. nih.govresearchgate.net

This compound Co-crystals with Non-energetic Co-formers (e.g., 2-Nitroaniline)

Development of Boron-Nitride Analogues for High-Energy Applications

In the ongoing quest for advanced energetic materials, researchers are exploring novel molecular architectures that offer superior performance and stability. One promising avenue of investigation is the development of boron-nitride (BN) analogues of established organic high-energy compounds. This compound, a powerful organic explosive, has served as a structural template for the theoretical design of new BN-based energetic materials. Computational studies indicate that replacing the carbon backbone of this compound with a borazine (B1220974) ring, an inorganic analogue of benzene (B151609), could yield compounds with significant high-energy characteristics.

Theoretical investigations, primarily employing density functional theory (DFT), have been instrumental in predicting the structural and thermochemical properties of these hypothetical BN analogues of this compound. These computational models allow for the estimation of key performance parameters, such as crystal density, detonation velocity, and detonation pressure, providing a preliminary assessment of their potential as energetic materials.

Detailed Research Findings

Computational studies have focused on the stability and energetic performance of the boron-nitride analogue of this compound. The replacement of the benzene ring in this compound with a borazine ring (B₃N₃H₆) is predicted to result in a novel high-energy material. The primary focus of this research has been to calculate the thermochemical and detonation properties to compare them with traditional explosives.

One of the key findings from these theoretical studies is the predicted detonation performance of the boron-nitride analogue of this compound. Calculations suggest that its detonation pressure and velocity could be significantly greater than that of 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net This enhancement in performance is attributed to the inherent properties of the borazine ring and the energetic furoxan groups attached to it.

The following tables summarize the theoretically predicted properties of the boron-nitride analogue of this compound based on computational studies.

Table 1: Predicted Energetic Properties of Boron-Nitride Analogue of this compound

| Property | Predicted Value | Reference Compound (TNT) |

| Detonation Pressure (P) | Larger than TNT | ~19 GPa |

| Detonation Velocity (D) | Larger than TNT | ~6.9 km/s |

| Crystal Density (ρ) | Data not available in searched literature | 1.654 g/cm³ |

Note: The data for the boron-nitride analogue of this compound is based on theoretical calculations and has not been experimentally validated.

Table 2: Comparison of Predicted Performance with Other Energetic Materials

| Compound | Detonation Performance Comparison |

| Boron-Nitride Analogue of this compound | Predicted to be greater than TNT |

| Cyanuric triazide | Detonation performance of the BN analogue is predicted to be between this and triazidotrinitrobenzene |

| Triazidotrinitrobenzene | Detonation performance of the BN analogue is predicted to be between this and cyanuric triazide |

Source: Based on computational studies of energetic materials. researchgate.net

At present, the development of boron-nitride analogues of this compound remains in the theoretical and computational domain. The synthesis and experimental characterization of these specific compounds have not yet been reported in the reviewed scientific literature. The promising results from computational chemistry, however, suggest that these materials warrant further investigation as potentially powerful next-generation explosives. Future research will likely focus on developing synthetic pathways to create these molecules and experimentally verify their predicted high-energy properties.

Supramolecular Chemistry of Benzotrifuroxan

Molecular Recognition and Host-Guest Interactions Involving Benzotrifuroxan

Molecular recognition, a cornerstone of supramolecular chemistry, describes the specific binding between molecules based on complementary shapes, sizes, and interactions fiveable.mewikipedia.org. While this compound is not typically characterized as a traditional host molecule with a pre-formed cavity, its participation in cocrystal formation demonstrates a form of molecular recognition. In these systems, BTF interacts selectively with other molecules, driven by specific intermolecular forces, leading to ordered crystalline structures researchgate.netmdpi.com.

The formation of cocrystals, such as the 1:1 BTF/2-Nitroaniline (B44862) (ONA) cocrystal, illustrates this principle. The specific arrangement of BTF and ONA within the crystal lattice is dictated by the complementary nature of their functional groups and their ability to engage in favorable interactions researchgate.net. This selective association, where BTF molecules recognize and bind to ONA molecules in a defined stoichiometry and spatial orientation, highlights BTF's capacity for molecular recognition within a solid-state context. The precise nature of these interactions, primarily hydrogen bonding, is detailed further in Section 7.3. Understanding these recognition events is crucial for designing new materials with tailored properties, where BTF could serve as a building block or a recognition partner.

Principles of Self-Assembly and Self-Organization in this compound Systems

Self-assembly and self-organization are processes where individual components spontaneously organize into ordered structures without external guidance, driven by inter- or intramolecular forces dovepress.comdefeytergroup.org. For this compound, these phenomena are evident in its crystalline state and in the formation of supramolecular assemblies.

The crystal structure of this compound itself reveals an ordered arrangement of molecules, influenced by intermolecular forces such as π-stacking dntb.gov.ua. Nitrosoaromatic compounds, a class to which BTF belongs, can exhibit self-organization phenomena, including dimerization and the formation of crystal structures dictated by intermolecular interactions at.ua. The ability of BTF to form cocrystals with other molecules, as discussed in Section 7.1, is a direct manifestation of its self-organizing capabilities, where it integrates into a larger, ordered supramolecular network.

The principles governing BTF's self-assembly are rooted in the energetic favorability of specific molecular arrangements. Factors such as molecular shape, polarity, and the presence of functional groups capable of forming non-covalent bonds dictate how BTF molecules will orient and associate with themselves or with co-formers. Research into the crystal engineering of energetic materials, including BTF-based cocrystals, aims to understand and control these self-assembly processes to achieve desired material properties mdpi.com. The ability to predict and direct these self-assembly pathways is key to designing advanced materials from the bottom up nih.govnih.gov.

Role of Non-Covalent Interactions in this compound Complexes

Non-covalent interactions are the fundamental driving forces behind supramolecular chemistry, governing molecular recognition and self-assembly processes wikipedia.orgtaylorandfrancis.commdpi.com. In this compound systems, these interactions are paramount in dictating its behavior and the properties of the resulting assemblies.

Hydrogen Bonding: Hydrogen bonds are critical in stabilizing supramolecular structures involving BTF. In the BTF/2-Nitroaniline (ONA) cocrystal, strong hydrogen bonds are formed between the hydrogen atoms of the amino group in ONA and the oxygen and nitrogen atoms within the BTF molecule. These specific hydrogen bonding interactions are the primary force responsible for the formation and stabilization of this cocrystal researchgate.net.

The influence of these non-covalent interactions is directly observable in the altered properties of BTF when it forms cocrystals. For instance, the formation of the BTF/ONA cocrystal significantly impacts its sensitivity and thermal stability compared to pure BTF.

Comparative Properties of this compound and a BTF-Based Cocrystal

| Property | This compound (BTF) | BTF/2-Nitroaniline (1:1) Cocrystal |

| Impact Sensitivity (H50, cm) | 56.0 | 90.0 |

| Decomposition Peak Temperature (°C) | 282.0 | 191.1 |

| Primary Stabilizing Interactions | - | Hydrogen bonds, π–π stacking |

Data sourced from researchgate.net. H50 refers to the drop height for 50% explosion probability.

This table illustrates how the specific non-covalent interactions in the BTF/ONA cocrystal, particularly hydrogen bonding, lead to a substantial reduction in impact sensitivity and a lower decomposition temperature, demonstrating the profound effect of supramolecular assembly on material properties.

Future Research Directions and Emerging Paradigms for Benzotrifuroxan

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of benzotrifuroxan (BTF), a powerful hydrogen-free energetic material, has traditionally involved methods that can be hazardous and complex. researchgate.netnih.gov A significant advancement in this area is the development of a low-temperature synthesis method. This process avoids the isolation of the hazardous intermediate trinitro-triazidobenzene by achieving spontaneous cyclization at 0 °C, resulting in a 75% yield. researchgate.net This method involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide (B81097) in an acetone/water mixture. researchgate.net

Future research is focused on creating even more efficient, selective, and sustainable synthetic pathways. researchgate.nethilarispublisher.comijrpr.com The principles of green chemistry are being integrated to minimize waste and the use of hazardous reagents. ijrpr.com The development of novel methods for the synthesis of complex chemicals with high efficiency and selectivity is a key trend in organic synthesis. researchgate.nethilarispublisher.com This includes the exploration of cascade reactions and multicomponent reactions to streamline the production of structurally diverse compounds. hilarispublisher.comsocc.nl The goal is to develop robust and flexible methods that allow for the rational design of new organic transformations, driven by a strong understanding of reaction mechanisms. socc.nl For instance, the synthesis of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213), an important precursor, has been achieved through the azidation of trichloride (B1173362) with sodium azide in various solvents like hot methanol (B129727) or aqueous acetone. mdpi.comcolab.ws

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Advanced computational modeling is revolutionizing the design and optimization of energetic materials like this compound. nih.govmit.edu Techniques such as Density Functional Theory (DFT) and molecular dynamics are employed to predict the structure, properties, and performance of these materials at the molecular level. researchgate.nettandfonline.comicm.edu.pl

Computational methods allow for the in-silico design of new materials by predicting which chemical building blocks can be combined to achieve superior functions. nih.govmit.edu For BTF and its isomers, DFT calculations at the B3LYP/6–31G(d,p) level have been used to investigate their geometries, energies, and the aromaticity of the benzenoid rings. researchgate.net These studies explore the isomerization process of the benzofuroxan (B160326) core through ring opening and closure reactions, considering various isomers like dinitrosobenzodifuroxans and tetranitrosobenzomonofuroxans. researchgate.net

Furthermore, ab initio molecular dynamics simulations are used to study the shock sensitivity of energetic single crystals. mdpi.comacs.org These simulations provide a theoretical indicator, the delay of decomposition reaction under shock (tinitiation), to characterize shock sensitivity, which has shown good consistency with experimental results. acs.org By understanding the interplay of heat and pressure in driving shock reactions, researchers can design materials with improved stability. acs.org The use of machine-learning interatomic potentials, like the ChIMES model, allows for "quantum accurate" predictions of structure, dynamics, and speciation with significantly increased efficiency, paving the way for in-silico design of new nanomaterials. chemrxiv.org These computational tools enable the prediction of various properties, including mechanical, optical, thermal, and electronic properties, and can even predict material failure. mit.edu

Exploration of New Co-crystallization Systems and Multi-component Energetic Materials

Co-crystallization has emerged as a powerful technique to tailor the properties of energetic materials like this compound, often improving their stability and performance without altering the molecular integrity of the components. mdpi.comacs.org This approach involves combining two or more neutral compounds in a specific molar ratio to create a new crystalline material with distinct properties. researchgate.net

Several co-crystals of BTF have been developed and studied, demonstrating the potential of this strategy. For instance, five novel BTF co-crystals with densities similar to RDX were prepared, where hydrogen-bonding and π-stacking interactions were identified as the most prominent forces driving their formation. acs.org The co-crystallization of BTF with non-energetic molecules has also been explored to reduce its high mechanical sensitivity. dntb.gov.uaresearchgate.net A notable example is the 1:1 co-crystal of BTF with 2-nitroaniline (B44862) (ONA), which significantly reduces impact sensitivity. dntb.gov.uaresearchgate.net The formation of this co-crystal is attributed to strong hydrogen bonds between the amino group of ONA and the oxygen and nitrogen atoms in BTF. dntb.gov.uaresearchgate.net

Other investigated co-crystal systems include:

BTF/1,3-dinitrobenzene (DNB): A 1:1 molar ratio co-crystal was prepared, exhibiting a melting point of 130 °C and reduced impact sensitivity compared to pure BTF. researchgate.net

BTF/2,4-dinitroanisole (DNAN): A 2:1 molar ratio co-crystal was formed, showing lower sensitivity than pure BTF. energetic-materials.org.cn Intermolecular interactions, including C-H···N hydrogen bonds and π-interactions, were found to facilitate its formation. energetic-materials.org.cn

BTF/Cyanuric Triazide (CTA): This metal-free primary energetic co-crystal demonstrates suppressed volatility and improved thermal properties compared to CTA alone. rsc.org The interaction involves a higher energy conformer of CTA being selected by BTF in the co-crystal structure. rsc.org

BTF/HNIW (CL-20): A 1:1 co-crystal of BTF with the high-performance explosive HNIW has been prepared and characterized. acs.org

The following table summarizes the properties of some BTF co-crystals:

| Co-former | Molar Ratio (BTF:Co-former) | Key Properties/Findings |

| 2-Nitroaniline (ONA) | 1:1 | Impact sensitivity (H50) increased from 56.0 cm for BTF to 90.0 cm. Decomposition peak at 191.1 °C. dntb.gov.uaresearchgate.net |

| 1,3-Dinitrobenzene (DNB) | 1:1 | Melting point of 130 °C. Impact height (H50) of 88 cm. researchgate.net |

| 2,4-Dinitroanisole (DNAN) | 2:1 | Impact height (H50) > 112 cm. energetic-materials.org.cn |

| Cyanuric Triazide (CTA) | 1:2 | Suppressed volatility and improved thermal properties compared to CTA. rsc.org |

These studies highlight that interactions such as hydrogen bonding and π-stacking are crucial in the formation and stability of BTF co-crystals. acs.orgresearchgate.netrsc.org The exploration of new co-crystallization systems remains a vibrant area of research, offering a promising avenue for developing advanced energetic materials with a desirable balance of performance and sensitivity. researchgate.net

Integration into Emerging Supramolecular Architectures and Functional Systems

The unique electron-deficient aromatic π-system of this compound makes it an interesting building block for the construction of supramolecular architectures and functional systems. acs.orgrsc.org The interactions of BTF with other molecules, particularly through π-π stacking and hydrogen bonding, are key to its integration into more complex assemblies. acs.orgrsc.orgresearchgate.net

In the context of co-crystals, BTF molecules can interact with co-formers in specific arrangements. For example, in the BTF/cyanuric triazide (CTA) co-crystal, each BTF molecule is flanked by two CTA molecules, forming trimers through T-shaped π-interactions. rsc.org This demonstrates the ability of BTF to direct the assembly of other molecules into a defined supramolecular structure. rsc.org Similarly, the crystal structure of a BTF/HNIW co-crystal reveals specific interactions that lead to its formation. acs.org

The development of supramolecular systems is a growing field in materials chemistry. growingscience.com The design of these systems often relies on controlling intermolecular interactions to achieve desired properties and functionalities. The ability of BTF to form complexes with various aromatic hydrocarbons has been recognized, highlighting its potential as a component in charge-transfer complexes and other functional materials. tandfonline.com Future research in this area could explore the use of BTF in creating novel materials with tailored electronic, optical, or energetic properties by leveraging its unique molecular and electronic structure within larger, well-defined supramolecular assemblies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。